molecular formula C9H10O3S B2835146 5-(Oxolan-3-yl)thiophene-2-carboxylic acid CAS No. 1595820-65-7

5-(Oxolan-3-yl)thiophene-2-carboxylic acid

Cat. No.: B2835146
CAS No.: 1595820-65-7
M. Wt: 198.24
InChI Key: LTNMOLRNZRFEBV-UHFFFAOYSA-N
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Description

“5-(Oxolan-3-yl)thiophene-2-carboxylic acid” is an organic compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiophene ring attached to a carboxylic acid group and an oxolane ring . The InChI code for this compound is 1S/C9H10O3S/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-2,6H,3-5H2,(H,10,11) .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .

Scientific Research Applications

Copper-Facilitated Suzuki-Miyaura Coupling

A study by Hergert et al. (2018) highlights the use of a copper-facilitated Suzuki-Miyaura coupling reaction for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes. This method leverages the in situ prepared 2-thiopheneboronic ester derivative, enhancing yields and purity of the desired products, demonstrating the compound's potential in facilitating complex organic syntheses (Hergert et al., 2018).

Selective Esterifications

Wang et al. (2012) discussed the remarkable effect of Oxyma and its derivative, which closely relates to the core structure of 5-(Oxolan-3-yl)thiophene-2-carboxylic acid, in the selective esterification of primary alcohols. The ability to esterify a wide range of carboxylic acids with primary alcohols underscores the compound's versatility in organic synthesis and potential applications in developing novel ester compounds (Wang et al., 2012).

Ruthenium-Catalyzed Oxidative Vinylation

Ueyama et al. (2011) showcased the ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids with alkenes, leading to regioselective C-H bond cleavage and the formation of 3-vinylated products. This process exemplifies the potential of thiophene derivatives in the synthesis of vinylation products, offering pathways for the development of novel materials and chemicals (Ueyama et al., 2011).

Novel Supramolecular Liquid-Crystalline Complexes

Research by Tso et al. (1998) introduced novel supramolecular liquid-crystalline complexes derived from 5-n-decyl-substituted thieno[3,2-b]thiophene-2- and thiophene-2-carboxylic acids. These findings underscore the role of thiophene derivatives in forming complex structures through intermolecular hydrogen bonding, with implications for materials science and engineering (Tso et al., 1998).

Safety and Hazards

The safety information for “5-(Oxolan-3-yl)thiophene-2-carboxylic acid” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

5-(oxolan-3-yl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-2,6H,3-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNMOLRNZRFEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595820-65-7
Record name 5-(oxolan-3-yl)thiophene-2-carboxylic acid
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